2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of gold (III) and nickel (II) complexes derived from a similar tetrazole-triazole compound, demonstrating its potential in forming complexes with metal ions which could have implications in cancer research and material science (Ghani & Alabdali, 2022).
- Research into organophosphorus compounds led to the synthesis of 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo- oxadiazaphosphopine and triazaphosphopine derivatives, showing the versatility of triazole compounds in creating new chemical entities (Moustafa, 1999).
Antimicrobial and Anticancer Activities
- A series of novel triazolo-3-ones and their corresponding sulfones were synthesized and evaluated for antimicrobial activity, indicating the potential of triazole derivatives in developing new antimicrobial agents (Patil et al., 2010).
- The anti-HIV activity of naphthalene derivatives synthesized from a triazole compound was investigated, presenting a new avenue for antiviral research (Hamad et al., 2010).
Synthesis Techniques and Chemical Properties
- Alkylation, amino(hydroxy)methylation, and cyanoethylation studies of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated the chemical versatility and potential for creating diverse derivatives with specific properties (Kaldrikyan et al., 2016).
Enzyme Inhibition and Biological Activities
- Novel triazole analogues were synthesized and evaluated for their enzyme inhibitory activities, contributing to the understanding of triazole compounds in medicinal chemistry (Virk et al., 2018).
- Another study synthesized and evaluated new triazole derivatives for antimicrobial activities, further emphasizing the role of triazole compounds in developing potential antimicrobial agents (Bektaş et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as modulating enzyme activity or altering signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of the compound and its potential applications .
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-9-13(10-8-12)20-16(24)11-26-18-22-21-17(23(18)19)14-5-3-4-6-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVSISHVYKPAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.